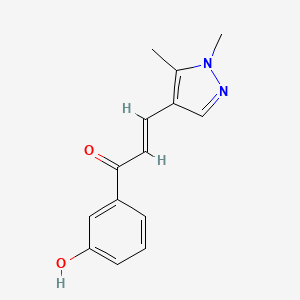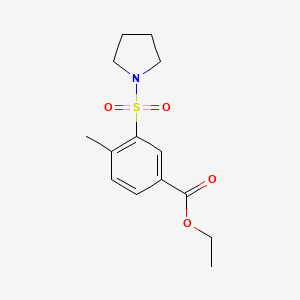
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are molecules that regulate various physiological functions such as pain, mood, and appetite. Inhibition of FAAH results in increased levels of endocannabinoids, which can have therapeutic effects.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide inhibits the activity of this compound, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting this compound, the levels of these endocannabinoids are increased, which can have therapeutic effects. Anandamide and 2-AG bind to cannabinoid receptors in the body, which are involved in various physiological functions such as pain, mood, and appetite.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to increase endocannabinoid levels and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, more research is needed to understand the full range of biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide in lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of increased endocannabinoid levels without affecting other pathways. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
For research on 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide include studying its potential therapeutic effects in various conditions such as pain, inflammation, anxiety, and depression. It may also be useful to investigate its effects on other physiological functions such as appetite and sleep. Additionally, more research is needed to understand the full range of biochemical and physiological effects of this compound, as well as its potential side effects and safety profile.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide involves the reaction of 4-chlorophenol with 4-pyridinemethanol to form 4-(pyridin-4-ylmethyl)phenol. This intermediate is then reacted with butyryl chloride to form this compound. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide has been studied for its potential therapeutic effects in various conditions such as pain, inflammation, anxiety, and depression. In preclinical studies, it has been shown to increase endocannabinoid levels and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-5-3-13(17)4-6-14)16(20)19-11-12-7-9-18-10-8-12/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIETXPWTEPOXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-diethoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5345849.png)

![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5345891.png)
![N'-(3,3-dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5345897.png)
![N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5345904.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-methoxypyrimidine](/img/structure/B5345933.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5345946.png)
